[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol
CAS No.:
Cat. No.: VC17649400
Molecular Formula: C13H23NO
Molecular Weight: 209.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO |
|---|---|
| Molecular Weight | 209.33 g/mol |
| IUPAC Name | [9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol |
| Standard InChI | InChI=1S/C13H23NO/c15-9-11-6-12-2-1-3-13(7-11)14(12)8-10-4-5-10/h10-13,15H,1-9H2 |
| Standard InChI Key | IAWCMDPGKZNLSF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(CC(C1)N2CC3CC3)CO |
Introduction
Chemical Structure and Molecular Properties
Core Bicyclic Framework
The compound features a 9-azabicyclo[3.3.1]nonane core, a bridged bicyclic system comprising two fused cyclohexane rings with a nitrogen atom at the 9-position. The bicyclo[3.3.1]nonane skeleton imposes significant conformational restraint, which influences both its chemical reactivity and biological interactions . The methanol group at the 3-position introduces a polar functional group, enhancing solubility and enabling hydrogen bonding with biological targets .
Cyclopropylmethyl Substituent
The cyclopropylmethyl group at the 9-position introduces steric and electronic effects. The cyclopropane ring’s angle strain and unique bonding geometry contribute to the compound’s stability and reactivity. This substituent is hypothesized to influence ligand-receptor interactions by modulating spatial orientation .
Physicochemical Characteristics
Key molecular properties include a molecular formula of C₁₃H₂₃NO, a molecular weight of 209.33 g/mol, and a PubChem CID of 45792714 . The compound’s SMILES notation (C1CC2CC(CC(C1)N2CC3CC3)CO) and InChIKey (IAWCMDPGKZNLSF-UHFFFAOYSA-N) provide precise descriptors for computational studies .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO | |
| Molecular Weight | 209.33 g/mol | |
| CAS Number | 1208466-59-4 | |
| SMILES | C1CC2CC(CC(C1)N2CC3CC3)CO | |
| Topological Polar Surface | 32.3 Ų |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis typically involves cyclization reactions and functional group transformations. A common approach includes:
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Cyclopropane Ring Formation: Introduction of the cyclopropylmethyl group via alkylation of a bicyclic amine intermediate.
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Methanol Group Installation: Oxidation or reduction steps to introduce the hydroxymethyl group at the 3-position.
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Purification: Chromatographic methods to isolate the final product, with yields highly dependent on reaction conditions (e.g., solvent, temperature).
Challenges in Synthesis
Steric hindrance from the bicyclic framework complicates functionalization, often requiring tailored catalysts. For example, the cyclopropane ring’s strain necessitates mild conditions to prevent ring-opening side reactions .
Biological Activities and Mechanistic Insights
Enzyme Modulation
Preliminary studies suggest the compound acts as a modulator of cytochrome P450 enzymes, potentially altering metabolic pathways. The methanol group may participate in hydrogen bonding with active-site residues, while the bicyclic core provides rigidity for target engagement.
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| 5-(3-Hydroxyphenyl)morphan | μ-Opioid Receptor | 12 nM | |
| [9-(Cyclopropylmethyl)-9-azabicyclo...] | Cytochrome P450 | Under Study |
Research Advancements and Applications
Medicinal Chemistry
The compound’s structural novelty makes it a candidate for central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier, inferred from logP calculations (~2.1), supports potential CNS applications .
Material Science
The bicyclo[3.3.1]nonane framework serves as a scaffold for designing rigid polymers or ligands in catalysis. The cyclopropane moiety’s strain energy could be harnessed in stress-responsive materials.
Future Directions and Challenges
Therapeutic Exploration
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.
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Target Identification: Use computational docking to predict receptor interactions.
Synthesis Optimization
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